Pyrithione

Chemical Synthesis Analytical Chemistry Formulation Science

Researchers developing custom metal-pyrithione complexes often face limited commercial availability of specific metal salt forms. Pyrithione free acid (CAS 1121-31-9) is the essential bidentate ligand precursor, enabling controlled in-house synthesis of tailored transition metal, rare earth, or other metal-pyrithione chelates not available off-the-shelf. • Versatile ligand for custom metal-chelate synthesis - form complexes with Pd, Pt, rare earths, and other metals for catalysis, antimicrobial materials, or therapeutic research • Essential analytical reference standard for HPLC/iodometric titration method development and quality control of pyrithione-containing formulations • Indispensable research tool for mechanistic studies: use as a control to dissect pyrithione backbone effects from metal ion-specific activity in cell culture Supplied with full QA/QC documentation. Bulk quantities available upon request.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 1121-31-9
Cat. No. B1678530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrithione
CAS1121-31-9
Synonymsis(N-oxopyridine-2-thionato)zinc (II)
Dan-Gard
de-squaman
pyrithione zinc
Sebulon
zinc pyridinethione
zinc pyrithione
Zincon (zinc pyrithione)
zincpolyanemine
ZNP
ZPT
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CC(=S)N(C=C1)O
InChIInChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H
InChIKeyYBBJKCMMCRQZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in cold water (Zinc salt)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrithione Procurement: Key Specifications


Pyrithione (1-hydroxy-2(1H)-pyridinethione) is a heterocyclic thione that functions as a potent bidentate ligand, forming stable chelate complexes with various metal ions [1]. As the free acid form (often referred to as pyrithione acid), it serves as the synthetic precursor and active pharmacophore for a class of widely used antimicrobial metal pyrithione salts, including zinc pyrithione (ZnPT) and copper pyrithione (CuPT) [2]. Its core utility in industrial and research settings lies in its versatility for custom salt synthesis and its role as an analytical reference standard, rather than as a direct end-use biocide .

Pyrithione Metal Salt Specificity


Generic substitution among pyrithione species is not scientifically valid due to fundamental differences in physicochemical properties and biological activity that are dictated by the chelated counter-ion. The free acid (Pyrithione, CAS 1121-31-9) is a distinct chemical entity from its metal salts (e.g., Zinc Pyrithione, CAS 13463-41-7), possessing unique solubility, stability, and toxicity profiles . While the pyrithione moiety is responsible for metal chelation and ionophoric activity, the specific metal ion dramatically alters the complex's stability in aqueous environments [1], its photodegradation rate [2], and its potential for systemic absorption and toxicity [3]. Therefore, selection must be based on the precise chemical form required for the intended application or research model.

Pyrithione Comparative Evidence


Chemical Form: Free Acid vs. Zinc Salt

Pyrithione (CAS 1121-31-9) is the free acid form, 1-hydroxy-2(1H)-pyridinethione, with a molecular formula of C5H5NOS, while its most common analog, zinc pyrithione (ZnPT), is a coordination complex with the formula C10H8N2O2S2Zn [1]. This fundamental difference means the free acid is the key synthetic intermediate used to create various metal pyrithione salts via reaction with metal salts (e.g., zinc sulfate) [2]. This distinction is critical for procurement; the free acid is typically used for custom synthesis and analytical standards, whereas the zinc salt is the active ingredient in formulated products like anti-dandruff shampoos [3].

Chemical Synthesis Analytical Chemistry Formulation Science

Comparative Aqueous Stability

The free pyrithione ligand is inherently unstable in aqueous environments. A direct comparative study on the environmental fate of metal complexes revealed that zinc pyrithione (ZnPT) can undergo rapid transchelation to form copper pyrithione (CuPT) in seawater containing ambient copper concentrations, as CuPT is more stable in water [1]. This demonstrates that the uncomplexed pyrithione moiety, while highly active, is susceptible to degradation and ligand exchange in complex matrices unless stabilized as a specific, less labile metal salt. This instability is a primary reason why the free acid is not used directly as a biocide.

Environmental Fate Formulation Stability Marine Antifouling

Antifungal Potency: Zinc Pyrithione vs. Ketoconazole

In a direct head-to-head comparison of antifungal activity against Pityrosporum species (the yeast associated with dandruff and seborrheic dermatitis), the active form, zinc pyrithione, was found to be less potent on a concentration basis than the azole antifungal ketoconazole. The study reported that ketoconazole inhibited growth at concentrations ranging from 0.001 to 1 µg/mL, whereas higher concentrations of zinc pyrithione were required to achieve a similar effect [1]. This data is crucial for understanding the relative potency of the class.

Antifungal Malassezia Dandruff MIC

Pyrithione Applications & Procurement


Novel Metal-Pyrithione Complex Synthesis

For researchers developing new antimicrobial materials, catalysts, or therapeutic agents, the procurement of high-purity Pyrithione free acid (CAS 1121-31-9) is essential. Its use as the starting ligand allows for the controlled synthesis of custom metal-pyrithione complexes (e.g., with rare earth metals or tailored transition metals) that are not commercially available. This is supported by its established role as a versatile bidentate ligand and precursor to the more common zinc and copper salts .

Analytical Method & Reference Standard

Due to its distinct chemical identity, Pyrithione (free acid) is required as an analytical reference standard for developing and validating analytical methods, such as HPLC or potentiometric titration assays, used to quantify pyrithione content in formulated products or environmental samples [1]. This ensures accurate quality control and regulatory compliance, which cannot be achieved using the metal salt forms directly.

Metal Ion-Specific Biological Activity

Given that the biological activity of pyrithione is modulated by its chelated metal ion [2], the free acid form is an invaluable tool in basic research. Scientists can use Pyrithione (CAS 1121-31-9) as a control or co-treatment in cell culture studies to dissect the effects of the pyrithione backbone from those of the specific metal ion (e.g., zinc or copper). This allows for precise mechanistic studies on metal ionophores and metal-induced cellular toxicity pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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